molecular formula C15H15N3O7S B2445349 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 868680-17-5

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B2445349
CAS No.: 868680-17-5
M. Wt: 381.36
InChI Key: JUIXYWXYMPEIGM-UHFFFAOYSA-N
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Description

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the pyridine family and is characterized by the presence of a nitro group, a methyl group, and a dimethylsulfamoyl benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate can be achieved through several methods. One common approach involves the condensation of 4-(N,N-dimethylsulfamoyl)benzoic acid with 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. The reaction typically requires controlled temperature and pH conditions to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an inhibitor of protein kinases and other enzymes.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The exact mechanism of action of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of these targets by binding to their active sites and preventing their catalytic activity. This interaction can lead to changes in cell signaling pathways and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: Similar structure but with a methoxy group instead of the dimethylsulfamoyl group.

    6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate: Contains a pivalate group instead of the dimethylsulfamoyl group.

Uniqueness

The presence of the dimethylsulfamoyl group in 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(N,N-dimethylsulfamoyl)benzoate imparts unique chemical properties and potential biological activities that distinguish it from similar compounds. This uniqueness makes it an attractive candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O7S/c1-9-8-12(13(18(21)22)14(19)16-9)25-15(20)10-4-6-11(7-5-10)26(23,24)17(2)3/h4-8H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIXYWXYMPEIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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